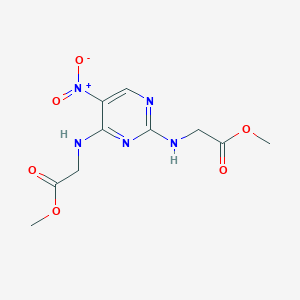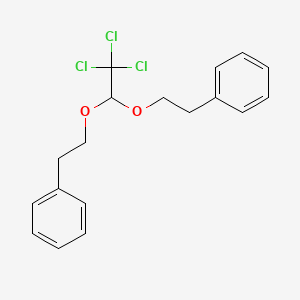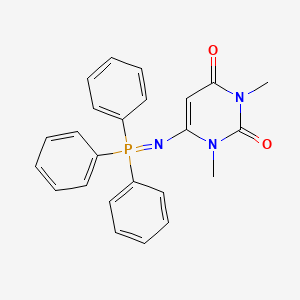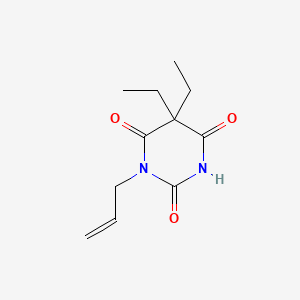
Barbituric acid, 1-allyl-5,5-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes an allyl group attached to the nitrogen atom at position 1 and two ethyl groups at position 5 of the pyrimidine ring The trione designation indicates the presence of three keto groups at positions 2, 4, and 6
準備方法
Synthetic Routes and Reaction Conditions: 1-Allyl-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrimidine Ring: The initial step involves the condensation of diethyl malonate with urea in the presence of a base such as sodium ethoxide to form 5,5-diethylbarbituric acid.
Allylation: The 5,5-diethylbarbituric acid is then subjected to allylation using an allyl halide (e.g., allyl bromide) in the presence of a strong base like potassium carbonate. This step introduces the allyl group at the nitrogen atom at position 1.
Industrial Production Methods: Industrial production of 1-allyl-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-Allyl-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The allyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution Products: Substituted pyrimidine derivatives with various functional groups replacing the allyl group.
科学的研究の応用
1-Allyl-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential biological activities.
作用機序
The mechanism of action of 1-allyl-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Allyl-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione can be compared with other similar compounds, such as:
5,5-Diethylbarbituric Acid: Lacks the allyl group and has different chemical reactivity and applications.
1-Allyl-5,5-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with methyl groups instead of ethyl groups, leading to differences in physical and chemical properties.
1-Allyl-5,5-dipropylpyrimidine-2,4,6(1H,3H,5H)-trione:
The uniqueness of 1-allyl-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
7548-63-2 |
|---|---|
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC名 |
5,5-diethyl-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-4-7-13-9(15)11(5-2,6-3)8(14)12-10(13)16/h4H,1,5-7H2,2-3H3,(H,12,14,16) |
InChIキー |
IGIRIITWQIFRAW-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC=C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


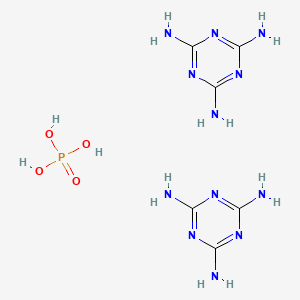
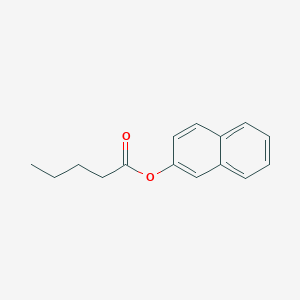
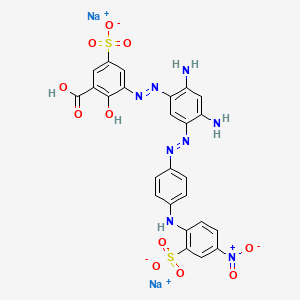
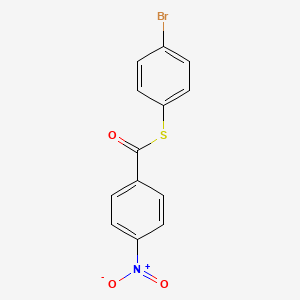
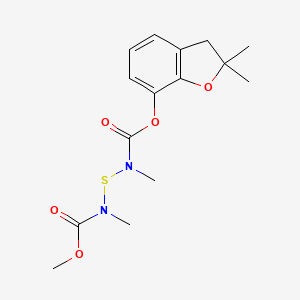
![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
![Thieno[2,3-f]benzothiazole(9CI)](/img/structure/B13780880.png)
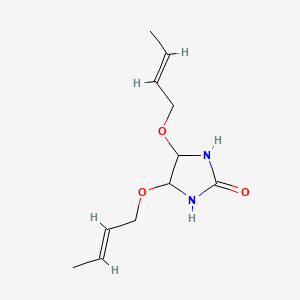
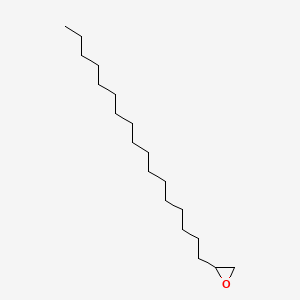
![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)
